molecular formula C13H15N7O B4597595 7-(4-methylpiperazin-1-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-(4-methylpiperazin-1-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B4597595
M. Wt: 285.30 g/mol
InChI Key: FCWWLEZPZHVKGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-methylpiperazin-1-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a nitrogen-rich heterocyclic compound belonging to the pyrido-triazolo-pyrimidine family. Its core structure consists of fused pyridine, triazole, and pyrimidine rings, with a 4-methylpiperazinyl substituent at the 7-position. This substitution pattern is critical for modulating its physicochemical and pharmacological properties, such as solubility, bioavailability, and target-binding affinity . The 4-methylpiperazine moiety is hypothesized to enhance interactions with biological targets, such as neurotransmitter receptors or enzymes involved in signaling pathways .

Properties

IUPAC Name

11-(4-methylpiperazin-1-yl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N7O/c1-17-4-6-18(7-5-17)19-3-2-11-10(12(19)21)8-14-13-15-9-16-20(11)13/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWWLEZPZHVKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)N2C=CC3=C(C2=O)C=NC4=NC=NN34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve cyclization reactions, nucleophilic substitutions, and condensation reactions under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, solvent systems, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

7-(4-methylpiperazin-1-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

Structural Characteristics

The compound features multiple nitrogen-containing rings, specifically a pyrimidine and a triazole, which contribute to its reactivity and biological activity. The piperazine moiety enhances its pharmacological relevance by potentially interacting with various biological targets.

Oncology

Research indicates that compounds similar to 7-(4-methylpiperazin-1-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one exhibit significant antitumor properties. Notably, derivatives containing the triazolo and pyrimidine frameworks have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a critical target in cancer therapy due to its role in cell cycle regulation.

Case Studies:

  • Inhibition of CDK2: Studies have shown that related compounds effectively bind to CDK2's active site through essential hydrogen bonding interactions. This binding is crucial for inhibiting the kinase's activity, which is vital for cancer cell proliferation.

Kinase Inhibition

The compound's structural features suggest it may act as a selective inhibitor for various kinases beyond CDK2. The presence of the piperazine group allows for enhanced specificity towards certain kinase targets.

Table 1: Comparison of Kinase Inhibitors Related to the Compound

Compound NameStructure FeaturesBiological Activity
6-Methylpyridin-2(3H)-oneContains pyridine and methyl groupsAntitumor activity
Pyrazolo[3,4-d]pyrimidineSimilar nitrogen heterocyclesCDK inhibition
5-(6-Methylpyridin-2-yl)imidazoleImidazole ring with pyridineSelective kinase inhibition

Molecular Interactions

Interaction studies typically focus on how this compound interacts with biological targets such as kinases or receptors. Techniques like molecular docking simulations can provide insights into binding affinities and mechanisms of action.

Key Findings:

  • Molecular Docking Simulations: These simulations have indicated favorable binding interactions between the compound and various kinase targets, enhancing its potential as a therapeutic agent.

Synthesis Pathways

The synthesis of This compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Reaction of pyridine derivatives with piperazine.
  • Cyclization to form the triazole.
  • Subsequent modifications to finalize the structure.

Mechanism of Action

The mechanism of action of 7-(4-methylpiperazin-1-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes such as cell proliferation, apoptosis, and signal transduction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The pharmacological profile of pyrido-triazolo-pyrimidine derivatives is heavily influenced by substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Key Biological Activities Unique Features References
Target Compound 7-(4-methylpiperazin-1-yl) Not explicitly provided Hypothesized: Kinase inhibition, CNS activity 4-Methylpiperazine enhances solubility and target binding
7-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl) analog Indole + methoxyphenyl C₂₄H₂₁N₇O Anticancer, antimicrobial Indole moiety enhances receptor affinity
7-(2,5-dimethoxyphenyl)-2-(trifluoromethyl) analog Dimethoxyphenyl + CF₃ C₁₈H₁₄F₃N₅O₃ Antiproliferative (e.g., K562, MCF-7 cells) Trifluoromethyl improves metabolic stability
7-(3-chloro-4-methylphenyl)-2-(trifluoromethyl) analog Chlorophenyl + CF₃ C₁₆H₉ClF₃N₅O Research applications (exact activity unspecified) High purity (95%), used in kinase studies
8-methyl-7-(4-trifluoromethoxyphenyl) analog CF₃O-phenyl + methyl C₁₆H₁₀F₃N₅O₂ Not specified Commercial availability (CAS 1158395-00-6)

Pharmacological and Physicochemical Properties

  • Binding Affinity : Indole-substituted analogs (e.g., ) show enhanced binding to serotonin and kinase receptors due to π-π stacking interactions. The target compound’s 4-methylpiperazine group may similarly interact with polar residues in binding pockets .
  • Solubility : Methoxyethyl () and piperazinyl groups improve aqueous solubility compared to hydrophobic substituents like trifluoromethyl .
  • Metabolic Stability : Trifluoromethyl groups () reduce oxidative metabolism, extending half-life in vivo. Piperazine derivatives may undergo N-demethylation but retain activity .

Research Findings and Limitations

  • Anticancer Activity : Indole-containing analogs () inhibit cancer cell proliferation (IC₅₀ = 1.2–3.8 μM in MCF-7), while trifluoromethyl derivatives () show moderate activity (IC₅₀ = 5.6–8.9 μM) . The target compound’s efficacy remains untested but is theorized to surpass these values due to improved target engagement .
  • Toxicity : Piperazine derivatives generally exhibit lower cytotoxicity (LD₅₀ > 200 mg/kg in rodents) compared to halogenated analogs (LD₅₀ = 50–100 mg/kg) .
  • Knowledge Gaps: No direct data on the target compound’s pharmacokinetics or in vivo efficacy exists. Structural predictions are based on computational models and analog extrapolation .

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for 7-(4-methylpiperazin-1-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of pyrazole derivatives with substituted pyridines/pyrimidines. For example, outlines a method using aminotriazole, ethyl 3-oxohexanoate, and aromatic aldehydes in dimethylformamide (DMF), followed by cyclization and purification via ethanol recrystallization . Additional steps may include introducing the 4-methylpiperazine moiety under basic conditions (e.g., potassium carbonate) in solvents like dichloromethane or ethanol .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms proton and carbon environments, while mass spectrometry (MS) verifies molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups like C=N and N-H bonds . For example, reports IR peaks at ~1600 cm⁻¹ (C=N) and ¹H NMR shifts for aromatic protons (δ 7.2–8.5 ppm) .

Q. How is the compound’s solubility profile determined, and why is it critical for biological assays?

  • Methodological Answer : Solubility is assessed experimentally using solvents like DMSO, ethanol, or aqueous buffers (e.g., PBS) at varying pH levels. Lipophilicity, influenced by substituents like the 4-methylpiperazine group, impacts bioavailability and cell membrane permeability. For instance, highlights how chlorophenyl and methoxyphenyl groups affect solubility in polar/nonpolar media .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of the compound?

  • Methodological Answer : Key parameters include:

  • Temperature : Controlled heating (e.g., 80–100°C) during cyclization steps to minimize side reactions .
  • Catalysts : Use of bases like K₂CO₃ to enhance nucleophilic substitution reactions .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while methanol aids in precipitation .
  • Purification : Column chromatography or recrystallization in ethanol removes impurities .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Methodological Answer : Discrepancies may arise from differences in:

  • Purity : HPLC or TLC validation ensures ≥95% purity .
  • Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and enzyme concentrations in inhibition assays .
  • Structural Confirmation : Re-analyze NMR/MS data to rule out isomerization or degradation .

Q. What in silico methods predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with enzymes like kinases or receptors. Pharmacophore mapping identifies critical binding features (e.g., hydrogen bonding with the triazole moiety). suggests the pyrido-pyrimidine core may target ATP-binding pockets .

Q. How to design enzyme inhibition assays to evaluate its mechanism of action?

  • Methodological Answer :

  • Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., ADP-Glo™ for kinases) .
  • Competitive Binding : Use radiolabeled ligands (e.g., ³H-ATP) to assess displacement .
  • Cell-Based Models : Transfect cells with luciferase reporters to monitor pathway modulation .

Q. What approaches enable regioselective functionalization of the triazolopyrimidine core?

  • Methodological Answer :

  • Directing Groups : Install electron-withdrawing groups (e.g., -NO₂) to guide substitution at specific positions .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids modifies the pyrimidine ring .
  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to shield reactive sites during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(4-methylpiperazin-1-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 2
7-(4-methylpiperazin-1-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.